22-(tert-Butoxy)-22-oxodocosanoic acid 22-(tert-Butoxy)-22-oxodocosanoic acid
Brand Name: Vulcanchem
CAS No.: 1642333-05-8
VCID: VC4172875
InChI: InChI=1S/C26H50O4/c1-26(2,3)30-25(29)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(27)28/h4-23H2,1-3H3,(H,27,28)
SMILES: CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C26H50O4
Molecular Weight: 426.682

22-(tert-Butoxy)-22-oxodocosanoic acid

CAS No.: 1642333-05-8

Cat. No.: VC4172875

Molecular Formula: C26H50O4

Molecular Weight: 426.682

* For research use only. Not for human or veterinary use.

22-(tert-Butoxy)-22-oxodocosanoic acid - 1642333-05-8

Specification

CAS No. 1642333-05-8
Molecular Formula C26H50O4
Molecular Weight 426.682
IUPAC Name 22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid
Standard InChI InChI=1S/C26H50O4/c1-26(2,3)30-25(29)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(27)28/h4-23H2,1-3H3,(H,27,28)
Standard InChI Key OXPWLSZVTHVKQN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

22-(tert-Butoxy)-22-oxodocosanoic acid is a saturated fatty acid derivative with the molecular formula C26H50O4 and a molecular weight of 426.67 g/mol . Its IUPAC name, 22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid, reflects the tert-butoxy group (-OC(CH3)3) at the ω-terminal carbon, which is esterified to a 22-carbon alkyl chain terminating in a carboxylic acid (-COOH) . The compound’s SMILES representation, CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O, underscores its linear architecture .

Table 1: Key Chemical Properties

PropertyValue
CAS Number1642333-05-8
Molecular FormulaC26H50O4
Molecular Weight426.67 g/mol
SolubilitySoluble in organic solvents*
Storage Recommendations-20°C (1 month), -80°C (6 months)

*Specific solubility data in polar/apolar solvents remain proprietary .

Applications in Bioconjugate Therapeutics

Role in Antibody-Drug Conjugates (ADCs)

ADCs combine monoclonal antibodies with cytotoxic payloads via specialized linkers. 22-(tert-Butoxy)-22-oxodocosanoic acid serves as a non-cleavable linker, ensuring payload release only upon antibody internalization and lysosomal degradation . This contrasts with cleavable linkers (e.g., valine-citrulline) that rely on tumor-specific proteases, which can lead to off-target toxicity.

Mechanism of Action:

  • Antibody Binding: The antibody component targets cell surface antigens (e.g., HER2, CD30).

  • Internalization: The ADC-antigen complex undergoes endocytosis.

  • Linker Stability: The non-cleavable nature prevents premature payload release in circulation.

  • Lysosomal Degradation: Full antibody proteolysis releases the cytotoxic agent intracellularly .

Beck et al. (2017) emphasize that non-cleavable linkers like 22-(tert-Butoxy)-22-oxodocosanoic acid reduce systemic toxicity, albeit at the cost of requiring highly potent payloads due to inefficient release .

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to tag target proteins for proteasomal degradation. Here, 22-(tert-Butoxy)-22-oxodocosanoic acid acts as an alkyl chain-based linker, connecting the E3 ligand (e.g., von Hippel-Lindau protein ligand) and the target protein binder (e.g., BET bromodomain inhibitor) .

Advantages in PROTAC Design:

  • Flexibility: The 22-carbon chain allows optimal spacing for E3 ligase-target protein interactions.

  • Hydrophobicity: Enhances cell membrane permeability compared to PEG-based linkers.

  • Metabolic Stability: The tert-butoxy group resists esterase-mediated cleavage .

Nalawansha and Crews (2020) note that alkyl linkers like this compound improve PROTAC pharmacokinetics but may require structural optimization to avoid aggregation .

HazardPrecautionary Measures
RespiratoryUse in well-ventilated areas; avoid dust inhalation
Oral ToxicityProhibit eating/drinking in lab areas
Skin ContactWear nitrile gloves; wash exposed skin immediately
Eye ContactUse safety goggles; rinse eyes with water for 15 minutes if exposed

Industrial and Research Relevance

Pharmaceutical Manufacturing

Midas Pharma lists the compound under the synonym C22-MB, highlighting its use in preclinical ADC and PROTAC development . Suppliers like BLD Pharmatech offer it at 98% purity, tailored for high-throughput screening .

Research Trends

Recent studies focus on:

  • Linker-Payload Optimization: Balancing ADC stability and payload release kinetics.

  • Ternary Complex Kinetics: Tuning PROTAC linker length for improved degradation efficiency.

  • Biodistribution Studies: Radiolabeled analogs to track in vivo behavior .

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